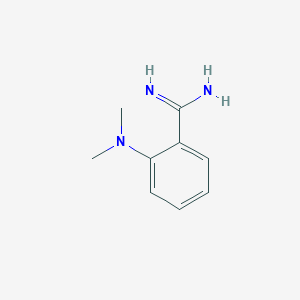

2-(Dimethylamino)benzimidamide

説明

Structure

3D Structure

特性

分子式 |

C9H13N3 |

|---|---|

分子量 |

163.22 g/mol |

IUPAC名 |

2-(dimethylamino)benzenecarboximidamide |

InChI |

InChI=1S/C9H13N3/c1-12(2)8-6-4-3-5-7(8)9(10)11/h3-6H,1-2H3,(H3,10,11) |

InChIキー |

RGTIDHAONYGHFR-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=CC=CC=C1C(=N)N |

製品の起源 |

United States |

Synthetic Methodologies for 2 Dimethylamino Benzimidamide and Its Structural Analogues

Classical and Contemporary Synthesis Routes for 2-(Dimethylamino)benzimidamide

The construction of the 2-(dimethylamino)benzimidamide molecule can be achieved from readily available precursors using established chemical transformations.

The most common and direct method for synthesizing benzimidamides is the Pinner reaction and its variations, which typically start from a nitrile precursor. For 2-(dimethylamino)benzimidamide, the logical precursor is 2-(dimethylamino)benzonitrile (B1330531).

A classical approach involves a two-step sequence starting from the corresponding benzonitrile (B105546) derivative. google.com First, the benzonitrile reacts with hydroxylamine (B1172632) hydrochloride to form a benzamidoxime. This intermediate is then reduced, often through catalytic hydrogenation, to yield the final benzamidine (B55565) (benzimidamide). google.com

Another prominent classical method is the Pinner reaction, where the nitrile is treated with an alcohol in the presence of a strong acid like HCl to form an imidate salt. This salt is then reacted with ammonia (B1221849) to produce the amidine.

More contemporary methods offer single-step syntheses. One such method involves the reaction of 2-substituted anilines with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluroniumtetrafluoroborate (TBTU). This reaction proceeds at room temperature via a guanidine (B92328) intermediate, which then cyclizes to form a 2-(dimethylamino)benzazole structure. researchgate.net While this was demonstrated for benzoxazoles and benzothiazoles, the principle can be extended to the synthesis of benzimidazoles, which share a common structural heritage.

The table below summarizes key precursor systems and the conditions for their transformation into benzimidamide structures.

| Precursor | Reagents | Reaction Type | Conditions | Reference |

|---|---|---|---|---|

| Benzonitrile derivative | 1. Hydroxylamine hydrochloride 2. H₂/Catalyst | Two-step: Oximation then Reduction | Catalytic hydrogenation at 0.1-1 MPa. google.com | google.com |

| Benzonitrile derivative | 1. Alcohol, HCl 2. Ammonia | Pinner Reaction | Anhydrous conditions, followed by ammonolysis. | thieme-connect.de |

| o-Phenylenediamine (B120857) | Nitriles | Condensation/Cyclization | High temperatures (200–250 °C) in the presence of HCl. rsc.org | rsc.org |

| N-(2-iodoaryl)benzamidine | K₂CO₃ | Intramolecular C–N Cross-Coupling | Aqueous solution at 100 °C for 30 hours. nih.gov | nih.gov |

Optimizing the synthesis of benzimidamides involves fine-tuning various reaction parameters to maximize yield and purity while minimizing reaction times and environmental impact. Key strategies include the careful selection of catalysts, solvents, and temperature.

For multi-step syntheses, such as those proceeding via an imidate or amidoxime, optimization focuses on each individual step. For catalytic reductions, screening different catalysts (e.g., Palladium on carbon, Raney Nickel) and optimizing hydrogen pressure and temperature are crucial. google.com

In modern one-pot syntheses, such as those employing coupling agents or transition-metal catalysts, the choice of solvent and base can be critical. For instance, in the synthesis of cyclophanes from vinamidinium salts, a related reaction class, various solvents like ethanol, methanol (B129727), acetonitrile (B52724), and chloroform (B151607) were tested, with acetonitrile providing a significantly higher yield (90%) compared to others (35-45%). researchgate.net Similarly, the stoichiometry of reagents, like the amount of acid catalyst, can dramatically influence reaction efficiency. researchgate.net Temperature control is also paramount; while some modern reactions are designed to proceed at ambient temperature researchgate.net, many classical methods require heating to overcome activation barriers. rsc.org

Divergent Synthetic Pathways to Substituted Benzimidamide Derivatives

The benzimidamide scaffold allows for extensive chemical modification at three primary locations: the aromatic ring, the imidamide functional group, and the dimethylamino substituent. This versatility enables the creation of a large library of structural analogues.

Introducing substituents onto the benzene (B151609) ring is typically achieved by starting with an already functionalized precursor. A wide range of substituted benzonitriles or anilines can be used in the synthetic routes described previously. This approach allows for the incorporation of various electronic and steric features onto the aromatic core.

Studies on related benzamidine syntheses show that functional groups such as methyl, methoxy, nitro, and halogens (chloro, bromo) on the aromatic ring are well-tolerated under various reaction conditions. rsc.org For example, the synthesis of α-ketoimides from substituted ethyl arenes and benzamidine hydrochloride proceeds smoothly without affecting these substituents. rsc.org Furthermore, halogenated benzamide (B126) derivatives, such as 4-bromo or 4-fluoro variants, can be synthesized and subsequently used as handles for further modifications like cross-coupling reactions. d-nb.info

The table below details examples of functional groups that have been successfully incorporated into the aromatic ring of benzamidine-related structures.

| Functional Group | Position on Ring | Synthetic Context | Reference |

|---|---|---|---|

| Methyl | 2-, 3-, or 4- | Tolerated in I₂/TBHP catalyzed synthesis of α-ketoimides. rsc.org | rsc.org |

| Methoxy | 4- | Compatible with I₂/TBHP catalyzed synthesis. rsc.org | rsc.org |

| Nitro | 2- or 4- | Reacted satisfactorily in I₂/TBHP catalyzed synthesis. rsc.org | rsc.org |

| Halogen (Cl, Br) | 4- | Underwent smooth reaction to give corresponding α-ketoimides. rsc.org | rsc.org |

| Halogen (F, Br) | 4- | Used as precursors for N-triflylbenzamides and further functionalization. d-nb.info | d-nb.info |

The imidamide group itself is a reactive functional handle that can undergo various transformations. A free N-H group in the benzimidamide is often required for these reactions. acs.org

One common modification is N-acylation or N-sulfonylation. For example, N-triflylbenzamides can be converted into N,N'-bis(triflyl)benzimidamides by first forming an imidoyl chloride with phosphorus pentachloride (PCl₅), followed by reaction with trifluoromethanesulfonamide. d-nb.info

Transition metal-catalyzed reactions offer powerful methods for modification. Iridium(III)-catalyzed C-H activation of N-phenylbenzimidamides allows for reaction with organic azides to form 1,2-disubstituted benzimidazoles, demonstrating a complete transformation of the imidamide into a new heterocyclic system. acs.org In another example, nickel(II)-catalyzed reactions of N-(uracil)benzimidamides with isocyanides lead to the formation of densely functionalized pyrimidouracils. acs.org

The imidamide can also be built out from a nitrile precursor using substituted amines. For instance, reacting a nitrile with N,N-dimethylethylenediamine can produce an N-alkylated amidine derivative. tandfonline.comtandfonline.com

The N,N-dimethylamino group, while generally stable, can also be a site for chemical modification, although this is less commonly explored for synthetic diversification compared to ring or imidamide functionalization. The reactivity is analogous to that of other N,N-dimethylaniline compounds.

Potential synthetic transformations include:

Oxidation: The tertiary amine can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or m-CPBA. N-oxides are useful intermediates in their own right.

Demethylation: One or both methyl groups can be removed to yield the corresponding N-methylamino or primary amino derivatives. This can be achieved with various reagents, including acyl chlorides followed by hydrolysis (von Braun reaction) or with specific demethylating agents.

Derivatization for Analysis: While not a synthetic pathway for creating new stable analogues, the reactivity of the dimethylamino group is exploited in analytical chemistry. Reagents like dansyl chloride ddtjournal.com and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) nih.gov are used to attach fluorescent tags to tertiary amines for detection in HPLC, demonstrating the nucleophilic character of the nitrogen atom.

Green Chemistry Approaches in Benzimidamide Synthesis

In recent decades, the principles of green chemistry have become a cornerstone in the design of synthetic routes, particularly within the pharmaceutical and fine chemical industries. jrtdd.comjocpr.com These principles advocate for the reduction or elimination of hazardous substances, minimization of waste, and maximization of energy efficiency. jocpr.com The synthesis of benzimidazoles and their derivatives, a class of compounds with significant biological importance, has been a major focus for the application of these sustainable practices. jrtdd.comresearchgate.net Traditional methods often required harsh conditions, toxic solvents, and stoichiometric reagents, leading to significant environmental impact and poor atom economy. mdpi.com Consequently, modern research emphasizes the development of cleaner, more efficient, and economically viable synthetic protocols. tandfonline.com

The pursuit of greener synthetic pathways for benzimidamides and their structural analogues has led to the development of numerous solvent-free and catalytic methods. These approaches aim to reduce the environmental burden associated with volatile organic compounds (VOCs) and to enhance reaction rates and selectivity under milder conditions.

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions represent a significant step forward in green synthesis. umich.edu One such method involves the direct condensation of o-phenylenediamines with carboxylic acids or aldehydes at elevated temperatures (e.g., 140°C), completely eliminating the need for a solvent. umich.edusemanticscholar.org This technique has been successfully applied to a variety of aromatic and aliphatic aldehydes, with both electron-donating and electron-withdrawing groups, affording the desired benzimidazole (B57391) products in moderate to high yields (55-95%). umich.edu Another innovative solvent-free approach is the use of ball milling, a mechanochemical technique where solid reactants are mixed under high frequency, to produce benzimidazole derivatives. mdpi.com This method has been shown to be highly efficient for the reaction between o-phenylenediamine and benzoic acid, achieving a ~95% product yield after one hour at a 20 Hz frequency. mdpi.com

Catalytic Methods: The use of catalysts is fundamental to green chemistry, as they can enable reactions to proceed with higher efficiency and under less energy-intensive conditions. A wide array of catalysts have been explored for benzimidazole synthesis. For instance, cobalt(III)/Co(II)-mediated redox catalysis has been shown to be highly effective for the synthesis of 2-substituted benzimidazoles at ambient temperatures, even under solvent-free conditions which can accelerate the reaction. mdpi.com Various catalysts, including Lewis acids like Lanthanum chloride (LaCl₃) and metal complexes such as Cu(OH)₂, have been used to facilitate the condensation of o-phenylenediamines with aldehydes in greener solvents like methanol or even in aqueous micellar media. semanticscholar.org Reusable heterogeneous catalysts, such as nano-CaAl₂O₄, have also been developed, offering the advantages of easy separation and the potential for multiple reaction cycles with minimal loss of activity, further enhancing the sustainability of the process. tandfonline.com

The following table summarizes the synthesis of various 2-substituted benzimidazoles, which are structural analogues of 2-(Dimethylamino)benzimidamide, using different green catalytic and solvent-free methods.

Beyond yield, a comprehensive assessment of a synthetic route's "greenness" requires the use of specific sustainability metrics. walisongo.ac.id These metrics provide a quantitative measure of a process's efficiency in terms of material utilization and waste generation. jocpr.com

Atom Economy (AE): Introduced by Barry Trost, atom economy is a foundational concept in green chemistry that measures the efficiency of a reaction in converting the mass of all starting materials into the desired product. jocpr.comdocbrown.info It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.comdocbrown.info

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com

Reactions with high atom economy, such as addition reactions where all reactant atoms are incorporated into the product, are inherently more sustainable as they generate minimal byproducts. docbrown.info For a hypothetical synthesis of 2-(Dimethylamino)benzimidamide via an addition reaction between 2-(dimethylamino)benzonitrile and ammonia, the atom economy would be 100%, representing an ideal scenario.

Reactants: 2-(Dimethylamino)benzonitrile (C₉H₁₀N₂, MW = 146.19 g/mol ) + Ammonia (NH₃, MW = 17.03 g/mol )

Product: 2-(Dimethylamino)benzimidamide (C₉H₁₃N₃, MW = 163.22 g/mol )

Calculation: [163.22 / (146.19 + 17.03)] * 100 = 100%

Reaction Mass Efficiency (RME): This metric refines atom economy by accounting for the actual isolated yield and the stoichiometry of the reactants. walisongo.ac.id

Process Mass Intensity (PMI): PMI offers a broader view by considering the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used to produce a certain mass of the final product. The ideal PMI value is 1. walisongo.ac.id

E-Factor: This metric quantifies the amount of waste produced per kilogram of product. A lower E-factor signifies a greener process.

The table below contrasts a traditional synthetic approach with a modern green catalytic approach for the synthesis of benzimidazole analogues, highlighting the advantages of the latter based on key sustainability metrics.

Reaction Chemistry and Mechanistic Investigations Involving 2 Dimethylamino Benzimidamide

Nucleophilic Reactivity of the Imidamide Functionality

The imidamide group, with its electron-rich nitrogen atoms, readily acts as a nucleophile. This reactivity is central to its role in various organic transformations. The general trend is that nucleophilicity increases with basicity; however, steric hindrance can diminish this effect. masterorganicchemistry.com

2-(Dimethylamino)benzimidamide can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. researchgate.net This type of reaction, often referred to as an aldol (B89426) condensation, involves the formation of a new carbon-carbon bond through the reaction of two carbonyl compounds. magritek.com The reaction is typically catalyzed by an acid or a base and often results in an α,β-unsaturated carbonyl compound. magritek.com For instance, the condensation of pyrrole (B145914) with excess para-(N,N-dimethylamino)benzaldehyde leads to a conjugated product through electrophilic aromatic substitution followed by a series of steps. pearson.com

The mechanism of these condensations often involves the initial formation of a Mannich base, which can then undergo deamination. This is followed by a Michael condensation between the resulting nitroalkene and the starting nitroparaffin. oregonstate.edu In some cases, the use of strong bases can lead to the decomposition of the products or self-condensation of cyclic 1,2-diketones. oregonstate.edu

A study on the reaction of 2-aminobenzohydrazide with various carbonyl compounds demonstrated that aldehydes and ketones can lead to hydrazone and quinazoline (B50416) derivatives, respectively. researchgate.net For example, the reaction with terephthalaldehyde (B141574) yielded a hydrazone, while the reaction with N-benzylpiperidone resulted in a spiro-quinazoline. researchgate.net

Detailed findings from a representative study are summarized below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| 2-Aminobenzohydrazide | Terephthalaldehyde | Technical iodine, absolute ethanol | Hydrazone | researchgate.net |

| 2-Aminobenzohydrazide | N-Benzylpiperidone | Technical iodine, absolute ethanol | Spiro-quinazoline | researchgate.net |

| 2-Aminobenzohydrazide | Indane-1,2,3-trione | Technical iodine, absolute ethanol | Spiro-quinazoline | researchgate.net |

| 2-Aminobenzohydrazide | Cyclohexane-1,2-dione | Technical iodine, absolute ethanol | Spiro-quinazoline | researchgate.net |

| 2-Aminobenzohydrazide | Dimedone | Technical iodine, absolute ethanol | Spiro-quinazoline | researchgate.net |

The nucleophilic character of the imidamide group also enables it to participate in addition reactions with various unsaturated systems. A notable example is the Michael addition reaction, where the imidamide acts as a Michael donor. For instance, diethyl (2-amino-2-thioxoethyl)phosphonate, a related compound, effectively participates in a Michael addition with β-(dimethylamino)vinyl ketone to form a 2-thioxopyridin-3-ylphosphonate. mdpi.com

Iron-catalyzed Michael addition reactions have also been reported, such as the reaction of nitromethane (B149229) with chalcone (B49325) to produce γ-nitroketone derivatives. rsc.org Furthermore, the addition of N-p-tolyl benzamidine (B55565) to 1-(2-nitro vinyl)-benzene has been shown to generate an intermediate that leads to the synthesis of imidazoles. researchgate.net

Participation in Cyclization Reactions for Heterocyclic Scaffolds

The structure of 2-(dimethylamino)benzimidamide makes it a valuable precursor for the synthesis of various heterocyclic compounds. Cyclization reactions are a key method for constructing these fused ring systems. airo.co.in

2-(Dimethylamino)benzimidamide and related amidine derivatives are key building blocks in the synthesis of pyrimidines. thieme-connect.de These reactions often involve the condensation of the amidine with a 1,3-dicarbonyl compound or its equivalent. thieme-connect.de A variety of pyrimidine (B1678525) derivatives can be synthesized through methods such as three-component coupling reactions catalyzed by ZnCl₂, and from precursors like 2-amino-4,6-dichloropyrimidines via Suzuki cross-coupling. rsc.org

For example, the reaction of 3-(dimethylamino)-2-methylacrylaldehyde (B7828859) with acetimidamide hydrochloride in the presence of sodium methoxide (B1231860) yields 2,5-dimethylpyrimidine. thieme-connect.de Another approach involves the reaction of enaminones with benzamidines, which, after intermolecular cyclization, yields 5-sulfenylated 2,4-disubstituted pyrimidines. acs.org

The following table summarizes selected synthetic routes to pyrimidine derivatives from amidine precursors:

| Amidine Precursor | Reagents | Conditions | Product | Reference |

| Acetimidamide hydrochloride | 3-(Dimethylamino)-2-methylacrylaldehyde, NaOMe | Reflux | 2,5-Dimethylpyrimidine | thieme-connect.de |

| Benzimidamide | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, S-phenyl benzenesulfonothioate | Standard conditions | 5-Sulfenylated 2,4-disubstituted pyrimidine | acs.org |

| Benzamidine hydrochloride | N-(substituted carbamothioyl)benzimidamides, malononitrile | CuBr/Et3N, DMF, 80 °C | Polyfunctionalized pyrimidines | researchgate.net |

| Guanidine (B92328) | 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones | Not specified | Pyrimido[4,5-d]pyrimidine derivatives | researchgate.net |

2-(Dimethylamino)benzimidamide is also instrumental in the synthesis of fused heterocyclic systems, which are organic compounds containing two or more fused rings, with at least one being heterocyclic. airo.co.in These structures are often synthesized through cyclization reactions. airo.co.in

One prominent example is the synthesis of pyrimido[1,2-a]benzimidazoles, which are tricyclic fused rings of benzimidazole (B57391) and pyrimidine. researchgate.netresearchgate.net The reaction of 3-(N,N-dimethylamino)-1-aryl-2-(phenylsulfonyl)prop-2-en-1-one derivatives with suitable nitrogen nucleophiles can lead to the formation of pyrazolo[1,5-a]pyrimidine, triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazole (B3050247) ring systems. researchgate.net

Furthermore, the reaction of 2-aminobenzohydrazide with reagents like tetrabromophthalic anhydride (B1165640) and pyromellitic dianhydride can furnish phthalazino-quinazoline derivatives. researchgate.net The mechanism for the formation of these fused systems often involves nucleophilic attack of an amino group on a carbonyl group, leading to ring opening and subsequent intramolecular cyclization and dehydration. researchgate.net

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient one-pot transformations that utilize three or more components to create diverse and complex molecules. mdpi.com 2-(Dimethylamino)benzimidamide can participate in such reactions.

A notable MCR is the Petasis reaction, a variation of the Mannich reaction, which can afford allylic amines from aldehydes, amines, and boronic acids. nih.gov While direct examples involving 2-(dimethylamino)benzimidamide are not explicitly detailed in the provided context, the reactivity of the dimethylamino group is relevant. For instance, reactions of 4-(dimethylamino)-2-pyridinecarboxaldehyde with (E)-styrylboronic acid have been shown to yield the expected Petasis product alongside a direct alkylation byproduct. acs.org

Another relevant MCR is the Biginelli reaction, which produces 3,4-dihydropyrimidin-2-(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335). frontiersin.org The structural similarity of the imidamide group to urea suggests its potential participation in Biginelli-type reactions.

The Gewald reaction, a multicomponent reaction for the synthesis of 2-aminothiophenes, has been modified to include 2-cyanomethyl benzimidazoles, aldehydes, and sulfur powder to produce 2-aminothiophene-linked benzimidazoles. researchgate.net

Strategic Integration of 2-(Dimethylamino)benzimidamide in One-Pot Syntheses

The strategic use of multifunctional molecules in one-pot syntheses represents an efficient approach in modern organic chemistry, minimizing waste and shortening reaction sequences. While specific literature detailing the integration of 2-(Dimethylamino)benzimidamide in one-pot procedures is not extensively documented, its structural motifs—a benzimidazole core, a basic dimethylamino group, and a reactive imidamide function—suggest significant potential.

One-pot reactions often rely on components that can play multiple roles or participate in sequential transformations without the need for isolation of intermediates. sioc-journal.cn The benzimidazole scaffold itself is a common target for one-pot syntheses, often constructed from o-phenylenediamines and aldehydes. rsc.orgdoi.org In a reverse role, a pre-formed functionalized benzimidazole like 2-(Dimethylamino)benzimidamide could serve as a key building block. For instance, the imidamide group could be hydrolyzed or otherwise transformed into other functional groups, or the entire molecule could act as a complex ligand or base to facilitate subsequent reaction steps within the same pot.

The synthesis of related benzamide (B126) structures has been achieved in one-pot procedures, for example, the creation of 2-amino-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid through a three-step, one-pot process involving cyclization, aminolysis, and work-up. sioc-journal.cn This highlights the utility of sequential reactions in a single vessel to build complex amide-containing molecules. By analogy, 2-(Dimethylamino)benzimidamide could be envisioned as a starting material in one-pot sequences where the imidamide is converted to an amide, ester, or other functional group, followed by a reaction involving the dimethylamino group or the aromatic ring.

The table below outlines a hypothetical one-pot reaction sequence illustrating the potential utility of a related amidine functionality.

Table 1: Hypothetical One-Pot Reaction Involving an Amidine Moiety

| Step | Reactant(s) | Reagent/Catalyst | Intermediate/Product | Rationale |

| 1 | Substituted Amidine, Electrophile (e.g., Acyl Chloride) | Mild Base | N-Acylamidine Intermediate | The amidine nitrogen acts as a nucleophile. |

| 2 | Intermediate from Step 1 | Cyclization Catalyst (e.g., Lewis Acid) | Heterocyclic Product | Intramolecular cyclization is triggered by the catalyst. |

| 3 | Product from Step 2, Second Electrophile | --- | Final Functionalized Heterocycle | A different reactive site on the molecule engages in a final bond-forming step. |

Diversity-Oriented Synthesis Enabled by 2-(Dimethylamino)benzimidamide

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules from a common starting point, which is crucial for discovering new biological probes and drug leads. scispace.comcam.ac.uk The goal is to vary not just the appendages on a molecule but also its core scaffold and stereochemistry. scispace.com

2-(Dimethylamino)benzimidamide is a prime candidate for use in DOS due to its multiple functional groups and rigid heterocyclic core. The core principles of DOS involve branching reaction pathways where a single substrate can be directed toward different molecular frameworks. cam.ac.uknih.gov

Key Structural Features for DOS:

Benzimidazole Scaffold: A privileged structure in medicinal chemistry that provides a stable and rigid foundation.

Imidamide Group: Contains multiple reactive sites (two nitrogen atoms and one carbon atom) that can participate in various cyclization and condensation reactions to form different heterocyclic systems.

Dimethylamino Group: Can act as a directing group, a base, or a point for further functionalization, for example, through quaternization or oxidation.

Aromatic Ring: Can be functionalized through electrophilic substitution reactions.

A DOS strategy starting with 2-(Dimethylamino)benzimidamide could involve parallel reactions where different reagents target its distinct functional groups, leading to a library of diverse compounds. For example, one aliquot could undergo a reaction at the imidamide function, while another could be modified at the aromatic ring. This approach generates skeletal diversity, a key goal of DOS. nih.gov The presence of several reaction centers in a single molecule makes it a useful reagent for controlled, multidirectional interactions to produce diverse chemical products. frontiersin.org

Table 2: Potential Diversification Pathways for 2-(Dimethylamino)benzimidamide in DOS

| Starting Material | Reagent Class | Targeted Functional Group | Potential Resulting Scaffold | Type of Diversity |

| 2-(Dimethylamino)benzimidamide | Diketoesters | Imidamide | Fused Polycyclic Heterocycles | Skeletal |

| 2-(Dimethylamino)benzimidamide | Strong Electrophiles (e.g., HNO₃/H₂SO₄) | Benzene (B151609) Ring | Nitro-substituted Benzimidazoles | Appendage |

| 2-(Dimethylamino)benzimidamide | Alkyl Halides | Dimethylamino Group | Quaternary Ammonium Salts | Appendage/Functional Group |

| 2-(Dimethylamino)benzimidamide | α,β-Unsaturated Ketones | Imidamide Nitrogens | Pyrimidine-fused Benzimidazoles | Skeletal |

Acid-Base Properties and Protonation Equilibria in Reaction Environments

The acid-base properties of 2-(Dimethylamino)benzimidamide are critical to its behavior in chemical reactions, influencing its reactivity, solubility, and interactions with other molecules. The molecule possesses multiple basic nitrogen atoms: the two nitrogens of the imidamide group and the nitrogen of the dimethylamino group. The benzimidazole ring itself also has a basic nitrogen atom.

Influence of Solvent Polarity on Basic Character

The basicity of a compound can be significantly influenced by the solvent. askfilo.com Solvent effects are primarily driven by the differential solvation of the neutral base and its protonated conjugate acid. fiveable.me

Protic Solvents (e.g., Water, Alcohols): These solvents can form strong hydrogen bonds. They are expected to increase the basicity of 2-(Dimethylamino)benzimidamide by strongly solvating its protonated form (the cation), thereby stabilizing it. askfilo.comfiveable.me This stabilization lowers the energy of the conjugate acid, shifting the equilibrium towards protonation and making the parent molecule a stronger base in that solvent.

Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants and can solvate cations, but they lack the ability to donate hydrogen bonds. The basicity in these solvents can be different from protic solvents. For some compounds, such as 1,8-bis(dimethylamino)naphthalene, basicity is dramatically reduced when moving from water to DMSO. researchgate.net This is often due to a complex interplay of factors including the stabilization of the neutral form and specific interactions with the conjugate acid.

Aprotic Nonpolar Solvents (e.g., Toluene, Hexane): In these solvents, ion-pairing becomes significant. The lack of effective solvation for the charged conjugate acid would generally lead to a decrease in basicity compared to polar solvents.

Table 3: Predicted Influence of Solvent on the Basicity of 2-(Dimethylamino)benzimidamide

| Solvent Type | Example(s) | Key Interaction with Conjugate Acid | Predicted Effect on Basicity |

| Protic Polar | Water, Methanol (B129727) | Strong Hydrogen Bonding | Significant Increase |

| Aprotic Polar | DMSO, Acetonitrile (B52724) | Dipole-Dipole Interactions | Variable; may decrease or increase depending on specific interactions |

| Aprotic Nonpolar | Toluene, Dichloromethane | Weak van der Waals forces, Ion-pairing | Significant Decrease |

Spectroscopic Studies of Protonated Species

Spectroscopic techniques are invaluable for studying protonation events, as they can identify the site of protonation and quantify the equilibrium constants (pKa).

NMR Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for investigating protonation. When 2-(Dimethylamino)benzimidamide is protonated, the chemical shifts of the nuclei near the protonated nitrogen atom will change significantly. mdpi.com Based on studies of similar benzimidazole derivatives, the most likely site of initial protonation is one of the imidazole (B134444) ring nitrogens. This is because protonation at this site allows for resonance delocalization of the positive charge. Subsequent protonation might occur on the exocyclic imidamide or dimethylamino groups under more strongly acidic conditions.

A study of related amino-substituted benzimidazoles found that upon acidification, the protons closest to the imidazole nitrogen showed a significant downfield shift, confirming it as the protonation site. mdpi.com A similar effect would be anticipated for 2-(Dimethylamino)benzimidamide.

Table 4: Illustrative ¹H NMR Chemical Shift Changes Upon Protonation of a Benzimidazole Derivative (Data based on findings for similar structures; for illustrative purposes only) mdpi.com

| Proton Position | Chemical Shift (δ) at pH 7.5 | Chemical Shift (δ) at pH 2.4 | Δδ (ppm) |

| H-4 (aromatic) | 7.80 | 7.95 | +0.15 |

| H-5 (aromatic) | 7.35 | 7.45 | +0.10 |

| H-6 (aromatic) | 7.40 | 7.50 | +0.10 |

| H-7 (aromatic) | 7.85 | 8.00 | +0.15 |

| N-H (imidazole) | 12.50 | 14.00 | +1.50 |

| N(CH₃)₂ | 3.10 | 3.25 | +0.15 |

UV-Vis Spectroscopy: This technique is commonly used to determine pKa values. The electronic transitions of the molecule, and thus its UV-Vis absorption spectrum, change upon protonation. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be calculated. Often, an isosbestic point is observed, indicating an equilibrium between two species (the neutral and protonated forms). scielo.org.mxbg.ac.rs

Infrared (IR) Spectroscopy: IR spectroscopy can also provide evidence of protonation. The formation of an N-H⁺ bond will introduce new stretching and bending vibrations. For example, a broad absorption band in the 2400-3000 cm⁻¹ region is often characteristic of the N-H⁺ stretch in protonated amines. Changes in the stretching frequencies of the C=N and C-N bonds of the imidamide and imidazole groups would also be expected. nih.gov

Spectroscopic and Structural Characterization of 2 Dimethylamino Benzimidamide and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 2-(Dimethylamino)benzimidamide, offering insights into the molecular framework and the presence of dynamic processes such as tautomerism and conformational exchange. copernicus.orgnih.govipb.pt

Proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule. For derivatives of 2-(Dimethylamino)benzimidamide, the ¹H NMR spectrum typically shows characteristic signals for the aromatic protons on the benzimidazole (B57391) ring and the methyl protons of the dimethylamino group. rsc.orgdoi.orgresearchgate.net The integration of these signals helps in confirming the number of protons in each environment.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. ipb.pteuropeanpharmaceuticalreview.com For instance, COSY spectra would reveal couplings between adjacent protons on the aromatic ring, while HSQC would correlate the proton signals with their directly attached carbon atoms.

A key aspect of the chemistry of benzimidazole derivatives is the potential for tautomerism, a dynamic equilibrium involving the migration of a proton. nih.govresearchgate.netencyclopedia.pub In the case of 2-(Dimethylamino)benzimidamide, this would involve the movement of a proton between the two nitrogen atoms of the imidazole (B134444) ring. NMR spectroscopy is a powerful tool to study this phenomenon. nih.govresearchgate.net The rate of this exchange influences the appearance of the NMR spectrum. In cases of slow exchange, separate signals for each tautomer may be observed, while fast exchange on the NMR timescale results in averaged signals. nih.gov The analysis of chemical shifts, particularly of the carbon atoms in the imidazole ring, can provide quantitative information about the tautomeric ratio. nih.gov For example, the chemical shift difference between specific carbon signals (e.g., C4/C7) in related model compounds can be used to estimate the equilibrium position in solution. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzimidazole Derivatives

| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.0 | 110 - 150 |

| N(CH₃)₂ | 2.5 - 3.5 | 35 - 45 |

| Imidazole C2 | - | 150 - 165 |

| Imidazole C4/C7 | - | 110 - 120 / 135 - 145 |

| Imidazole C5/C6 | - | 120 - 130 |

| Imidazole C8/C9 | - | 130 - 140 |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and specific substituents on the benzimidazole ring.

Dynamic NMR (DNMR) spectroscopy is employed to study the conformational dynamics of molecules, such as the rotation around single bonds. copernicus.orgnumberanalytics.com For derivatives of 2-(Dimethylamino)benzimidamide, hindered rotation around the C-N bond connecting the dimethylamino group to the benzimidazole ring can lead to the observation of distinct conformers at low temperatures. As the temperature is increased, the rate of rotation increases, causing the separate signals to coalesce into a single, averaged signal. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the energy barriers for these conformational changes. mdpi.com This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nih.govthermofisher.comnih.gov

The FTIR and Raman spectra of 2-(Dimethylamino)benzimidamide and its derivatives exhibit characteristic absorption bands that confirm the presence of key functional groups. The N-H stretching vibration of the imidazole ring typically appears in the region of 3200-2650 cm⁻¹. nih.gov The C=N stretching vibration of the imidamide group is also a key diagnostic peak. The dimethylamino group gives rise to characteristic C-H stretching and bending vibrations. For example, in the related molecule 4-(dimethylamino)benzaldehyde, the in-plane bending motion of the dimethylamino substituent is observed around 247 cm⁻¹. nih.gov

Table 2: Characteristic Vibrational Frequencies for Benzimidazole and Related Moieties

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Imidazole N-H | Stretching | 3200 - 2650 nih.gov |

| Imidamide C=N | Stretching | ~1640 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Dimethylamino C-H | Stretching | 2950 - 2850 |

| Dimethylamino C-N | Stretching | 1250 - 1020 |

Note: These are general ranges and the exact positions of the bands can be influenced by the molecular environment and intermolecular interactions.

The positions of vibrational bands in FTIR and Raman spectra are sensitive to the molecule's environment and can provide evidence for intermolecular interactions, such as hydrogen bonding. scispace.combibliotekanauki.pl For instance, the formation of a hydrogen bond typically leads to a broadening and a shift to lower frequency (red shift) of the N-H stretching band. scispace.com Conversely, interactions such as C-H···π interactions can sometimes lead to a shift to higher frequency (blue shift). scispace.com By comparing the spectra of the compound in different states (e.g., solid vs. solution) or in different solvents, it is possible to gain insights into the nature and strength of these intermolecular forces. scispace.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. researchgate.netrockefeller.edu For 2-(Dimethylamino)benzimidamide, mass spectrometry can confirm the molecular formula by identifying the molecular ion peak (M+). nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. researchgate.netlibretexts.orgchemguide.co.uk When the molecular ion breaks apart into smaller charged fragments, the masses of these fragments can be used to deduce the structure of the original molecule. For example, the loss of a methyl group (CH₃) from the dimethylamino moiety would result in a fragment ion with a mass 15 units less than the molecular ion. The fragmentation of the benzimidazole ring itself would also produce a characteristic pattern of fragment ions. Analysis of these patterns helps to piece together the molecular structure and confirm the identity of the compound. docbrown.info

X-ray Crystallography for Solid-State Molecular Architecture

The geometric parameters obtained from X-ray crystallography provide fundamental insights into the bonding and conformation of a molecule. acs.org For 2-(Dimethylamino)benzimidamide, key parameters include the lengths of the C-N bonds within the amidine and dimethylamino groups, the bond angles defining the geometry of the benzene (B151609) ring and its substituents, and the torsional angles that describe the spatial orientation of the functional groups relative to each other. researchgate.netnih.gov

The C-N bond lengths in the amidine moiety are expected to be intermediate between a typical single and double bond, indicating delocalization of π-electrons across the N-C-N system. researchgate.net The torsional angle between the plane of the benzene ring and the amidine group is crucial for understanding the degree of electronic conjugation. nih.gov Similarly, the geometry around the nitrogen of the dimethylamino group reveals its electronic state. researchgate.net

Table 3: Representative Crystallographic Parameters for 2-(Dimethylamino)benzimidamide Moiety

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Typical Value |

|---|---|---|---|---|---|

| Bond Length (Å) | C(amidine) | N(imine) | - | - | 1.30 - 1.34 |

| Bond Length (Å) | C(amidine) | N(amine) | - | - | 1.33 - 1.37 |

| Bond Length (Å) | C(phenyl) | N(dimethylamino) | - | - | 1.37 - 1.42 goettingen-research-online.de |

| Bond Angle (°) | N(imine) | C(amidine) | N(amine) | - | 118 - 122 |

| Bond Angle (°) | C(phenyl) | C(amidine) | N(amine) | - | 119 - 121 |

| Torsional Angle (°) | C(phenyl) | C(phenyl) | C(amidine) | N(amine) | Varies |

This interactive table presents typical bond lengths and angles derived from crystallographic studies of similar molecular fragments, offering a blueprint for the structure of 2-(Dimethylamino)benzimidamide.

Crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces, primarily hydrogen bonds, as well as van der Waals interactions. researchgate.netwikipedia.org In the case of 2-(Dimethylamino)benzimidamide, the amidine group is a potent hydrogen bond donor (the -NH₂ protons) and acceptor (the imine nitrogen). mdpi.com

This functionality allows for the formation of robust intermolecular hydrogen bonding networks. mdpi.commdpi.com A common motif for benzamidines is the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···N hydrogen bonds. researchgate.net These dimers can then arrange into more extended structures, such as chains or sheets, influencing the physical properties of the crystal. The dimethylamino group, lacking protons, can only act as a weak hydrogen bond acceptor.

Table 4: Potential Intermolecular Hydrogen Bonds in Crystalline 2-(Dimethylamino)benzimidamide

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Interaction | Typical Distance (D···A) (Å) |

|---|---|---|---|---|

| N(amine) | H | N(imine) | N-H···N | 2.9 - 3.2 |

This interactive table highlights the key hydrogen bonding interactions that dictate the crystal packing of 2-(Dimethylamino)benzimidamide.

Co-crystallization is a crystal engineering technique used to create multi-component crystalline solids by combining a target molecule with a selected "co-former" through non-covalent interactions. nih.govmdpi.comresearchgate.net These interactions are typically strong, directional hydrogen bonds. turkjps.orgtbzmed.ac.irfip.org The goal is to modify physicochemical properties such as solubility, stability, and melting point without altering the covalent structure of the active molecule. researchgate.netnih.gov

2-(Dimethylamino)benzimidamide, with its strong hydrogen bond donor and acceptor sites in the amidine group, is an excellent candidate for co-crystallization. turkjps.org Potential co-formers would be molecules with complementary hydrogen bonding functionalities. Carboxylic acids, for example, are common co-formers for basic compounds containing amidine groups, as they can form a very stable charge-assisted carboxylate-amidinium hydrogen bond synthon. The selection of a co-former with specific properties allows for the rational design of new solid forms of the parent compound. turkjps.orgsaspublishers.com

Computational and Theoretical Investigations of 2 Dimethylamino Benzimidamide

Quantum Chemical Studies (DFT) on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and various reactivity descriptors. For 2-(dimethylamino)benzimidamide, DFT studies would focus on understanding how its electronic structure influences its chemical behavior. researchgate.netresearchgate.net

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com These two orbitals are critical in determining how a molecule interacts with other species.

Highest Occupied Molecular Orbital (HOMO): The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile or a base. youtube.com For 2-(dimethylamino)benzimidamide, the HOMO is expected to be localized primarily on the electron-rich nitrogen atoms of the dimethylamino and amidine groups, reflecting their strong electron-donating character. rsc.org

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest-energy orbital that is empty of electrons and relates to the molecule's ability to accept electrons, functioning as an electrophile. youtube.com The LUMO of this compound would likely be distributed across the benzamidine's π-system, particularly the C=N double bond and the aromatic ring.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies that less energy is required to excite an electron, leading to higher reactivity.

The table below illustrates the type of data that would be generated from a typical FMO analysis of 2-(dimethylamino)benzimidamide.

| Parameter | Description | Predicted Characteristics for 2-(Dimethylamino)benzimidamide |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively high (less negative), indicating good electron-donating (nucleophilic) character. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low, indicating the potential for electron acceptance at electrophilic sites. |

| ΔE (LUMO-HOMO) | Energy gap between HOMO and LUMO | A moderate energy gap, suggesting a balance of chemical stability and reactivity. |

Electrostatic Potential Surfaces and Charge Distribution

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the prediction of sites for electrophilic and nucleophilic attack, as well as intermolecular interactions. researchgate.netchemrxiv.org

For 2-(dimethylamino)benzimidamide, an MEP surface would likely reveal:

Negative Potential Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. Such regions would be concentrated around the nitrogen atoms of both the amidine and dimethylamino functionalities due to the presence of lone pairs of electrons. These sites are the most probable locations for protonation and hydrogen bond acceptance.

Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms bonded to the amidine nitrogen would exhibit a strong positive potential, making them primary sites for hydrogen bond donation.

Neutral Regions (Green): The carbon atoms of the aromatic ring would likely show a more neutral potential, though influenced by the attached functional groups.

Proton Affinity and Basicity Calculations

Computational methods can precisely quantify the basicity of a molecule in the gas phase through the calculation of Proton Affinity (PA) and Gas-Phase Basicity (GB). wm.edu

Proton Affinity (PA) is defined as the negative of the enthalpy change (–ΔH) for the protonation reaction.

Gas-Phase Basicity (GB) is the negative of the Gibbs free energy change (–ΔG) for the same reaction.

2-(Dimethylamino)benzimidamide possesses multiple potential sites for protonation: the imine nitrogen (=NH), the amine nitrogen (part of the C-NH2 group, though less likely in the amidine tautomer), and the dimethylamino nitrogen. DFT calculations can determine the PA and GB for each site, thereby identifying the most thermodynamically favorable protonation location. researchgate.netnih.gov For benzamidines, protonation typically occurs at the sp²-hybridized imine nitrogen, as the resulting positive charge can be effectively delocalized through resonance across the N-C-N system. nih.gov

The following table provides an illustrative comparison of the calculated basicity for the different nitrogen atoms in the molecule.

| Protonation Site | Calculated PA (kcal/mol) | Calculated GB (kcal/mol) | Relative Stability of Conjugate Acid |

|---|---|---|---|

| Amidine Imine (=NH) Nitrogen | Illustrative High Value (~240-250) | Illustrative High Value (~230-240) | Most Stable |

| Dimethylamino (-N(CH₃)₂) Nitrogen | Illustrative Intermediate Value (~225-235) | Illustrative Intermediate Value (~215-225) | Less Stable |

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. mdpi.comnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational flexibility, solvent interactions, and thermodynamic properties. researchgate.netresearchgate.netrsc.org

Analysis of Torsional Barriers and Rotational Isomers

The flexibility of 2-(dimethylamino)benzimidamide is largely defined by the rotation around key single bonds (torsional angles). The most significant rotations would be around:

The bond connecting the aromatic ring to the amidine carbon (Cring–Camidine).

The bond connecting the aromatic ring to the dimethylamino nitrogen (Cring–N).

DFT calculations can be used to construct a Potential Energy Surface (PES) by systematically rotating these bonds. mdpi.com This analysis identifies low-energy conformations (rotational isomers or conformers) and the energy barriers that separate them. rsc.org The height of these barriers determines the rate of interconversion between conformers at a given temperature. A study on N,N-dimethylbenzamides and related structures shows that the barrier to rotation for the dimethylamino group can be significant due to steric hindrance and resonance effects that impart partial double-bond character to the C-N bond. researchgate.netresearchgate.net

Solvent Effects on Molecular Conformation

The surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences of a molecule. aps.orgrsc.org MD simulations in an explicit solvent box (e.g., water) are the standard method for investigating these effects. nih.gov

For 2-(dimethylamino)benzimidamide, simulations in a polar solvent like water would be expected to show:

Hydrogen Bonding: The amidine group, with its hydrogen bond donor (N-H) and acceptor (C=N) sites, would interact strongly with water molecules. These interactions can stabilize specific conformations that might be less favorable in the gas phase.

Conformational Shifts: The relative energies of different rotational isomers can change significantly upon solvation. A conformation that allows for optimal hydrogen bonding with the solvent may become the dominant species in solution, even if it is not the global minimum in the gas phase. nih.gov

Dynamic Behavior: Solvation can alter the dynamics of conformational changes. The presence of a solvent shell can influence the energy barriers for bond rotation, sometimes lowering them by stabilizing the transition state. nih.gov

By analyzing the simulation trajectory, one can determine the population of different conformers in solution and understand the specific solvent-solute interactions that govern the molecule's behavior in a more biologically relevant context.

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanistic pathways of complex organic reactions. In the case of compounds structurally related to 2-(Dimethylamino)benzimidamide, such as 2-amino-N-(aryl) benzimidamides, DFT has been successfully applied to understand their condensation reactions with reagents like ninhydrin. researchgate.net These studies provide a framework for how the reaction mechanisms of 2-(Dimethylamino)benzimidamide could be computationally explored.

A cornerstone of understanding any chemical reaction mechanism is the characterization of its transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is a critical determinant of the reaction's kinetics. Computational chemistry allows for the precise location and characterization of these fleeting structures.

For reactions involving benzimidamide derivatives, computational methods are employed to identify the geometry of transition states, their vibrational frequencies, and their energetic barriers. For instance, in the reaction of 2-amino-N'-(aryl) benzimidamide derivatives with ninhydrin, DFT calculations have been used to model the transition state structures. researchgate.net The nature of the transition state, including bond lengths and angles of the forming and breaking bonds, provides deep insight into the reaction mechanism. A key aspect of this characterization is the identification of a single imaginary frequency in the vibrational analysis of the transition state structure, which confirms it as a true saddle point on the potential energy surface.

Table 1: Hypothetical Transition State Parameters for a Key Reaction Step of a Benzimidamide Derivative

| Parameter | Value |

| Reaction Step | Nucleophilic attack of the amino group on a carbonyl carbon |

| Computational Method | DFT/B3LYP |

| Basis Set | 6-311++G(d,p) |

| Activation Energy (kcal/mol) | 15.8 |

| Imaginary Frequency (cm⁻¹) | -250.4 |

| Key Bond Distance (Å) | N-C: 2.15 |

Note: This table is a representative example based on typical computational studies of similar reactions and does not represent experimentally verified data for 2-(Dimethylamino)benzimidamide.

Beyond identifying stationary points like reactants, products, and transition states, computational chemistry can map the entire reaction coordinate. This involves calculating the energy of the system as a function of the geometric changes that occur as the reaction progresses. The resulting reaction energy profile provides a visual representation of the energetic landscape of the reaction, including the activation energies of each step and the relative energies of any intermediates.

The process of reaction coordinate mapping helps in visualizing the lowest energy path from reactants to products. arxiv.org For a multi-step reaction, this would involve locating all intermediates and transition states that connect them. The energy profile can reveal the rate-determining step of the reaction, which is the step with the highest activation energy.

In the context of benzimidamide chemistry, mapping the reaction coordinate for a condensation reaction would illustrate the energetic changes as the nucleophilic attack occurs, followed by subsequent dehydration or rearrangement steps. Each peak on the energy profile would correspond to a transition state, and each valley would represent a stable intermediate.

Table 2: Hypothetical Energy Profile Data for a Two-Step Reaction of a Benzimidamide Derivative

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.8 |

| Intermediate | -5.2 |

| Transition State 2 | +12.3 |

| Products | -20.7 |

Note: This table is a representative example based on typical computational studies of similar reactions and does not represent experimentally verified data for 2-(Dimethylamino)benzimidamide.

Through the detailed analysis of transition states and the mapping of reaction coordinates, computational studies offer a profound understanding of the chemical behavior of 2-(Dimethylamino)benzimidamide and its derivatives, guiding further experimental work and the design of new synthetic methodologies.

Based on a thorough review of available scientific literature, there is insufficient specific research published on the compound “2-(Dimethylamino)benzimidamide” in the context of coordination chemistry and materials science to fully address the detailed sections of the requested article. The search for its synthesis as a ligand in metal complexes, its specific coordination modes, its influence on metal centers, and its applications in homogeneous or enantioselective catalysis did not yield the specific research findings necessary to construct a scientifically accurate and detailed article as per the provided outline.

General information exists for related classes of compounds, such as benzimidazoles, benzamides, and N-heterocyclic carbenes, which are widely used as ligands in coordination chemistry and catalysis. These related compounds have been extensively studied, including the synthesis and characterization of their metal complexes, their diverse coordination behaviors, and their significant catalytic applications. However, this information falls outside the strict scope of the subject compound, "2-(Dimethylamino)benzimidamide."

Due to the lack of specific data for "2-(Dimethylamino)benzimidamide" in the requested contexts, generating the article with the required level of detail and scientific accuracy is not possible at this time. Further primary research on this specific compound would be necessary to provide the information requested in the outline.

Applications in Coordination Chemistry and Materials Science

Polymeric Materials with Integrated Benzimidamide Units

The incorporation of benzimidamide units, particularly the 2-(dimethylamino)benzimidamide moiety, into polymer chains can impart a range of desirable characteristics, including enhanced thermal stability, specific recognition capabilities, and responsiveness to external stimuli. While the direct polymerization of 2-(Dimethylamino)benzimidamide is not widely documented, the broader class of polybenzimidazoles (PBIs) and polymers functionalized with amidine groups provides a strong indication of their potential.

Polymers containing amidine groups are noted for their basicity and nucleophilicity, which makes them suitable for applications such as carbon dioxide capture. osti.govosti.gov The synthesis of amidine-functionalized polymers can sometimes be complex, but methods like post-polymerization modification of reactive polymers are being explored to overcome these challenges. osti.gov For instance, polymers with pendant azlactone groups can be readily modified with amidine-containing molecules. osti.gov

While specific data on polymers incorporating the 2-(dimethylamino)benzimidamide unit is scarce in publicly available literature, the properties of related polybenzimidazoles suggest that such materials would exhibit high thermal and chemical stability. The dimethylamino group would further introduce a site for protonation or metal coordination, potentially leading to pH-responsive materials or polymeric catalysts.

Table 1: Potential Properties of Polymers Incorporating 2-(Dimethylamino)benzimidamide Units

| Property | Potential Advantage | Rationale |

| Thermal Stability | High-performance applications | Inherited from the benzimidazole (B57391) core, known for its thermal robustness. |

| Chemical Resistance | Durability in harsh environments | Characteristic of polybenzimidazole-type polymers. |

| pH-Responsiveness | Smart materials, drug delivery | The dimethylamino group can be protonated at low pH, altering solubility and conformation. |

| Metal Coordination | Catalysis, sensing | The benzimidamide moiety can act as a ligand for metal ions. |

| Adhesion | Coatings, composites | Amine and amidine functionalities can promote adhesion to various substrates. |

Supramolecular Assemblies and Self-Assembled Structures

The non-covalent interactions inherent to the 2-(dimethylamino)benzimidamide structure make it an excellent building block for the construction of supramolecular assemblies and self-assembled materials. The amidine group is a particularly effective hydrogen bond donor and acceptor, and can also be protonated to form amidinium cations, which can engage in strong electrostatic interactions.

Research into the supramolecular chemistry of amidines has demonstrated their ability to form well-defined structures. For example, duplexes have been formed through the creation of salt bridges between formamidinium and carboxylate moieties. acs.org This type of interaction is highly directional and can be used to program the assembly of complex architectures. Furthermore, amidines have been incorporated into peptide backbones where they participate in hydrogen-bonding interactions that are compatible with helical structures, and can even form salt bridges to stabilize these folds. nih.gov

The benzimidazole component of the scaffold also contributes to self-assembly through π-π stacking interactions between the aromatic rings. The combination of hydrogen bonding, electrostatic interactions (via the dimethylamino and amidine groups), and π-π stacking provides a rich set of tools for directing the self-assembly of 2-(dimethylamino)benzimidamide derivatives into a variety of morphologies, such as nanofibers, gels, and vesicles.

While specific examples of supramolecular assemblies based solely on 2-(dimethylamino)benzimidamide are not extensively reported, the fundamental principles of supramolecular chemistry suggest that this molecule could be a versatile synthon for the creation of functional materials. For instance, its ability to act as a ligand for metal ions is noted in patent literature concerning catalyst systems. google.comgoogle.com This suggests its potential use in the construction of coordination polymers and metal-organic frameworks (MOFs), where the dimensional structure and porosity can be tuned for applications in gas storage, separation, and catalysis.

Table 2: Key Non-Covalent Interactions in 2-(Dimethylamino)benzimidamide-Based Supramolecular Assemblies

| Interaction Type | Participating Groups | Potential Structural Outcome |

| Hydrogen Bonding | Amidine N-H donors and N acceptors | Chains, sheets, helical structures |

| Electrostatic Interactions | Protonated dimethylamino and amidinium groups with anions | Salt bridges, ion-pair directed assembly |

| π-π Stacking | Benzimidazole aromatic rings | Stacked columnar or lamellar structures |

| Metal Coordination | Benzimidamide moiety | Coordination polymers, metal-organic frameworks |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies

The development of efficient and environmentally friendly synthetic routes is a cornerstone of modern chemistry. Future research could focus on novel methodologies for the synthesis of 2-(dimethylamino)benzimidamide and its derivatives, moving beyond traditional condensation reactions.

Potential Research Areas:

Green Synthesis: Exploration of microwave-assisted globalresearchonline.net or solvent-free reaction conditions to reduce environmental impact and improve reaction efficiency. researchgate.net

Catalytic Approaches: Investigation of metal-catalyzed cross-coupling reactions to construct the benzimidazole (B57391) core or introduce the dimethylamino group, potentially offering higher yields and milder reaction conditions. researchgate.net

One-Pot Syntheses: Designing one-pot condensation reactions of starting materials like o-phenylenediamines with appropriate reagents to streamline the synthesis process and minimize waste. globalresearchonline.net

A comparative table of potential synthetic approaches is presented below, highlighting areas for future optimization.

| Methodology | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, enhanced purity. globalresearchonline.net | Optimization of power, temperature, and reaction time; exploration of solvent-free conditions. |

| Metal-Catalyzed Cross-Coupling | High efficiency, functional group tolerance, milder conditions. | Screening of various metal catalysts (e.g., Palladium, Copper) and ligands for optimal performance. researchgate.net |

| Flow Chemistry | Improved safety, scalability, and process control. | Development of a continuous flow process for the synthesis of 2-(dimethylamino)benzimidamide. |

Advanced Spectroscopic and Analytical Techniques

A thorough characterization of 2-(dimethylamino)benzimidamide is essential for understanding its chemical properties and behavior. While standard techniques like NMR and IR spectroscopy are fundamental, advanced methods can provide deeper insights into its structural and electronic properties.

Future Characterization Efforts:

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions. nih.gov

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) could be employed for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Tandem mass spectrometry (MS/MS) could be used to study its fragmentation patterns.

The following table summarizes the type of information that could be gained from these advanced techniques.

| Technique | Information Gained | Potential Significance |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond parameters, crystal packing. nih.gov | Understanding solid-state properties and designing materials with specific packing motifs. |

| 2D NMR Spectroscopy | Unambiguous assignment of complex spectra, through-bond and through-space correlations. | Essential for structural elucidation of novel derivatives and reaction products. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pathways, structural information on ions. | Useful for metabolite identification in biological studies or degradation product analysis. |

Expanded Computational Studies

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work. For 2-(dimethylamino)benzimidamide, computational studies could provide valuable insights where experimental data is lacking. nih.govmdpi.com

Promising Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to determine the optimized geometry, electronic structure (HOMO-LUMO gap), and spectroscopic properties (IR, NMR) of the molecule. nih.gov

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding affinity and mode of interaction, guiding the design of more potent analogues. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules. nih.gov

| Computational Method | Predicted Properties | Potential Application |

| Density Functional Theory (DFT) | Electronic structure, vibrational frequencies, NMR chemical shifts. nih.gov | Correlating theoretical spectra with experimental data; predicting reactivity. |

| Molecular Docking | Binding affinity, interaction modes with proteins. researchgate.net | Virtual screening for potential biological targets; rational drug design. |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, donor-acceptor interactions. nih.gov | Understanding intramolecular electronics and non-covalent interactions. |

New Frontiers in Coordination Chemistry and Catalysis

The benzimidazole moiety is a well-known ligand in coordination chemistry, capable of binding to a wide range of metal ions. mdpi.comresearchgate.netnih.gov The nitrogen atoms of the imidazole (B134444) ring in 2-(dimethylamino)benzimidamide can act as donor sites, making it a promising candidate for the synthesis of novel metal complexes. mdpi.comrsc.org

Emerging Research in Coordination and Catalysis:

Synthesis of Novel Metal Complexes: Exploration of coordination with various transition metals (e.g., Cu, Ni, Zn, Co, Cd) to create new complexes with interesting magnetic, optical, or catalytic properties. mdpi.comnih.gov

Catalytic Applications: Investigating the catalytic activity of these metal complexes in various organic transformations, such as cross-coupling reactions, oxidations, or reductions. researchgate.net

Bioinorganic Chemistry: Studying the interaction of these metal complexes with biological molecules like DNA or proteins to explore their potential as therapeutic or diagnostic agents.

Exploration of 2-(Dimethylamino)benzimidamide in Advanced Organic Transformations

Beyond its role as a ligand, 2-(dimethylamino)benzimidamide could potentially be utilized in advanced organic transformations. The dimethylamino group is a versatile functional group that can act as a directing group in C-H activation reactions.

Potential Applications in Organic Synthesis:

Directing Group: The dimethylamino group could be explored as a directing group for ortho-C-H functionalization of the benzene (B151609) ring, allowing for the introduction of various substituents.

Organocatalysis: The basic nitrogen atoms in the molecule could enable it to act as an organocatalyst in reactions such as Michael additions or aldol (B89426) reactions.

Precursor for N-Heterocyclic Carbenes (NHCs): The benzimidazole core is a precursor to NHCs, which are powerful ligands in organometallic catalysis. Future work could explore the conversion of 2-(dimethylamino)benzimidamide into novel NHC ligands.

Q & A

Q. What green chemistry strategies can be applied to its synthesis or degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。